5'-O-Trityl-3'-O-mesylthymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Trityl-3’-O-mesylthymidine: is a modified nucleoside derivative of thymidine. It is characterized by the presence of a trityl group at the 5’-hydroxyl position and a mesyl group at the 3’-hydroxyl position. These modifications make it a valuable intermediate in the synthesis of various nucleoside analogs and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Trityl-3’-O-mesylthymidine typically involves the protection of the 5’-hydroxyl group of thymidine with a trityl group, followed by the mesylation of the 3’-hydroxyl group. The general steps are as follows:
Protection of the 5’-Hydroxyl Group: Thymidine is reacted with trityl chloride in the presence of a base such as pyridine to form 5’-O-tritylthymidine.
Mesylation of the 3’-Hydroxyl Group: The 5’-O-tritylthymidine is then treated with methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine to yield 5’-O-Trityl-3’-O-mesylthymidine.
Industrial Production Methods
Industrial production methods for 5’-O-Trityl-3’-O-mesylthymidine follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5’-O-Trityl-3’-O-mesylthymidine undergoes various chemical reactions, including:
Substitution Reactions: The mesyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The trityl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as triethylamine or sodium hydride.
Deprotection Reactions: Trityl deprotection is usually carried out using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thymidine derivatives can be formed.
Deprotected Products: Removal of the trityl group yields 3’-O-mesylthymidine.
Scientific Research Applications
5’-O-Trityl-3’-O-mesylthymidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various nucleoside analogs and other complex molecules.
Biology: It is used in the study of nucleic acid interactions and modifications.
Medicine: It is a precursor in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of nucleoside-based pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of 5’-O-Trityl-3’-O-mesylthymidine primarily involves its role as an intermediate in chemical synthesis. The trityl and mesyl groups serve as protective groups that can be selectively removed or substituted to yield desired products. These modifications allow for the precise control of chemical reactions and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
5’-O-Tritylthymidine: Similar to 5’-O-Trityl-3’-O-mesylthymidine but lacks the mesyl group.
3’-O-Mesylthymidine: Similar but lacks the trityl group.
5’-O-Trityl-3’-O-benzylthymidine: Similar but has a benzyl group instead of a mesyl group.
Uniqueness
5’-O-Trityl-3’-O-mesylthymidine is unique due to the presence of both trityl and mesyl groups, which provide dual protection and reactivity. This dual functionality makes it a versatile intermediate in the synthesis of various nucleoside analogs and other biologically active compounds .
Properties
CAS No. |
42214-24-4 |
---|---|
Molecular Formula |
C30H30N2O7S |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C30H30N2O7S/c1-21-19-32(29(34)31-28(21)33)27-18-25(39-40(2,35)36)26(38-27)20-37-30(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,19,25-27H,18,20H2,1-2H3,(H,31,33,34) |
InChI Key |
NLAIOTWSOVURMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.